N-(2,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide N-(2,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 183300-67-6
VCID: VC21453500
InChI: InChI=1S/C12H13N3OS/c1-7-4-5-10(8(2)6-7)13-12(16)11-9(3)14-15-17-11/h4-6H,1-3H3,(H,13,16)
SMILES: CC1=CC(=C(C=C1)NC(=O)C2=C(N=NS2)C)C
Molecular Formula: C12H13N3OS
Molecular Weight: 247.32g/mol

N-(2,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

CAS No.: 183300-67-6

Cat. No.: VC21453500

Molecular Formula: C12H13N3OS

Molecular Weight: 247.32g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide - 183300-67-6

Specification

CAS No. 183300-67-6
Molecular Formula C12H13N3OS
Molecular Weight 247.32g/mol
IUPAC Name N-(2,4-dimethylphenyl)-4-methylthiadiazole-5-carboxamide
Standard InChI InChI=1S/C12H13N3OS/c1-7-4-5-10(8(2)6-7)13-12(16)11-9(3)14-15-17-11/h4-6H,1-3H3,(H,13,16)
Standard InChI Key YOQKHLYMBSFBRU-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC(=O)C2=C(N=NS2)C)C
Canonical SMILES CC1=CC(=C(C=C1)NC(=O)C2=C(N=NS2)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(2,4-Dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (Molecular Formula: C₁₂H₁₃N₃OS; Molecular Weight: 247.32 g/mol) features a 1,2,3-thiadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. The methyl group at position 4 and the carboxamide-linked 2,4-dimethylphenyl group at position 5 contribute to its stereoelectronic profile (Figure 1). The compound’s InChIKey (KQZMEJRALWDGML-UHFFFAOYSA-N) and SMILES notation (CC1=CC(=C(C=C1)C)NC(=O)C2=C(N=NS2)C) provide unambiguous identifiers for its structure .

Physicochemical Parameters

  • logP: 2.14 (indicative of moderate lipophilicity, suitable for membrane permeability) .

  • Polar Surface Area: 45.08 Ų (suggesting moderate solubility in polar solvents) .

  • Hydrogen Bond Donors/Acceptors: 1 donor (amide -NH) and 4 acceptors (thiadiazole S, two N, and carbonyl O) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₃N₃OS
Molecular Weight247.32 g/mol
logP2.14
Polar Surface Area45.08 Ų
Melting PointNot reported-

Synthesis and Preparation Methods

Core Thiadiazole Formation

The 1,2,3-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides with carboxylic acid derivatives under acidic conditions. For example, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide serves as a key intermediate, which can be further functionalized . Microwave-assisted synthesis has emerged as an efficient method, reducing reaction times from hours to minutes while improving yields (e.g., 91% yield in acetonitrile under 300 W irradiation) .

Table 2: Representative Synthetic Routes

StepReagents/ConditionsYield (%)Source
Thiadiazole cyclizationThiosemicarbazide + RCOOH, H⁺85–90
Suzuki-Miyaura couplingPd(OAc)₂, Xantphos, Na₂CO₃, DMF75–80
Carboxamide formationEDCI, DMF, rt, 12 h70–75

Biological Activity and Mechanistic Insights

Antimicrobial Activity

Thiadiazole derivatives exhibit broad-spectrum antimicrobial properties. For instance, the 2,5-dimethylphenyl analog demonstrated inhibition zones of 15 mm against Staphylococcus aureus and 13 mm against Escherichia coli in disk diffusion assays. Mechanistically, the thiadiazole ring disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs), while the lipophilic aryl group enhances membrane penetration .

Table 3: Anticancer Activity of Thiadiazole Analogs

Cell LineViability Reduction (%)IC₅₀ (µM)Source
Caco-260.225
A54943.130

Anti-inflammatory Effects

In LPS-activated macrophages, thiadiazole derivatives reduced pro-inflammatory cytokines (TNF-α: 100 → 40 pg/mL; IL-6: 150 → 50 pg/mL) by suppressing NF-κB nuclear translocation .

Comparison with Structural Analogs

Positional Isomerism Effects

  • N-(2,5-Dimethylphenyl) Analog: Higher antimicrobial activity due to symmetrical substitution, enhancing target binding .

  • N-(3,4-Dimethylphenyl) Analog: Improved solubility but reduced logP (1.98), limiting bioavailability .

  • Carboxylic Acid Derivatives: Replace the carboxamide with -COOH, increasing polarity but decreasing cell permeability .

Table 4: Substituent Effects on Bioactivity

CompoundlogPMIC (S. aureus)Source
N-(2,4-Dimethylphenyl) derivative2.1432 µg/mL
N-(2,5-Dimethylphenyl) derivative2.1816 µg/mL
N-(3,4-Dimethylphenyl) derivative1.9864 µg/mL

Applications in Scientific Research

Medicinal Chemistry

Thiadiazole carboxamides serve as kinase inhibitors (e.g., KDR/VEGFR-2) and antibacterial leads. Patent CN102180871A highlights their utility as plant growth regulators and antiviral agents .

Materials Science

The electron-deficient thiadiazole core enables applications in conductive polymers and organic semiconductors. Derivatives exhibit tunable bandgaps (2.1–3.0 eV), suitable for photovoltaic devices .

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